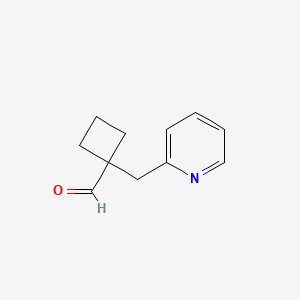![molecular formula C11H19NO2 B13309832 Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13309832.png)
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structure, making it a subject of interest in various fields of scientific research. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as a starting material. The process includes reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group . The reaction conditions are mild and operationally simple, often involving the use of organic bases and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing production costs. The process involves the use of strong bases such as sodium tert-butoxide and lithium diisopropylamide, which facilitate the necessary transformations .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reductive amination is a key step in its synthesis, involving the reduction of carbonyl groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), organic bases (for enantioselective synthesis), and oxidizing agents such as potassium permanganate .
Major Products
The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane framework, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and the alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: Similar in structure but with a different functional group, leading to distinct chemical properties.
Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate: Features a double bond in the bicyclic framework, affecting its reactivity and applications.
Uniqueness
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the absence of double bonds in the bicyclic framework. This results in a stable and rigid structure that is highly valuable for various scientific applications .
Eigenschaften
IUPAC Name |
ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESVDZOCPAIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCC1CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)

![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)




amine](/img/structure/B13309806.png)



